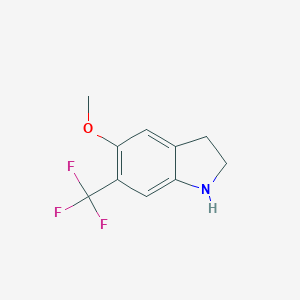

5-Methoxy-6-(trifluoromethyl)indoline

Descripción general

Descripción

5-Methoxy-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C10H10F3NO . It has a molecular weight of 217.188 Da .

Molecular Structure Analysis

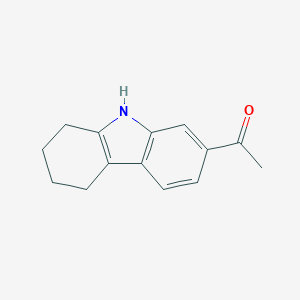

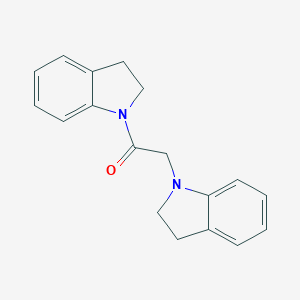

The molecular structure of 5-Methoxy-6-(trifluoromethyl)indoline consists of an indoline ring with a methoxy group at the 5th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis

5-Methoxy-6-(trifluoromethyl)indoline has a molecular weight of 253.65 . It is stored in an inert atmosphere at room temperature . The compound has a melting point of 83-84°C and a boiling point of 287°C .Aplicaciones Científicas De Investigación

Methoxylation of Indoles and Indolines : A study explored the methoxylation of indoles and indolines, including the synthesis of serotonin, which is a significant neurotransmitter in the human body (Saito & Kikugawa, 1979).

Antioxidant Activity : Another research investigated the antioxidant activities of indolines and indoles, indicating that methoxy and methyl groups on indolines enhance their antioxidant properties (Nishiyama et al., 2002).

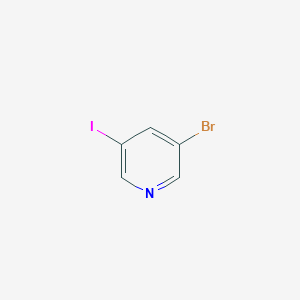

Synthesis of Methoxyindoles and Indolines : The regioselective bromination of indolines and subsequent nucleophilic substitution with a methoxyl group was also a subject of study, highlighting a method for synthesizing methoxyindolines and indoles (Miyake & Kikugawa, 1983).

Electrochemical Oxidation : The electrochemical conversion of alkoxylated aralkyl- and aryl-amides was examined, with a focus on indoles and oxindoles, contributing to the understanding of their chemical behaviors (Sainsbury & Wyatt, 1979).

Psychotropic Potency of Tryptamines : The study of 6-hydroxylation on the psychotropic potency of tryptamines demonstrated the impact of molecular modifications on biological activity (Taborsky et al., 1966).

Trifluoromethyl-substituted Indoles in Biological Materials : The fluorometric determination of trifluoromethyl-substituted indoles in biological samples was investigated, indicating their potential as anti-inflammatory agents (Kaiser et al., 1976).

Synthesis and Cytoprotective Activity of Indoles : The synthesis and antioxidant activity of indoles with melatonin-like cytoprotective activity were explored, underscoring the significance of structural modifications for biological activities (Spadoni et al., 2006).

Indole Alkaloid Synthesis : A general approach to the synthesis of 9-methoxy-substituted indole alkaloids was reported, highlighting methods for producing complex natural products (Ma et al., 2009).

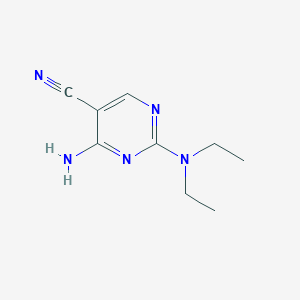

Structure-Activity Relationship in Inhibitors : The study of trifluoromethyl and pentafluorosulfanyl indole inhibitors explored structure-activity relationships, essential for drug development (Alverez et al., 2015).

c-Met/ALK Inhibitors : The design, synthesis, and testing of spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK inhibitors were investigated, contributing to cancer therapy research (Li et al., 2013).

Safety And Hazards

The safety data sheet for 5-Methoxy-6-(trifluoromethyl)indoline indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h4-5,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWKSCZARDPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458735 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-6-(trifluoromethyl)indoline | |

CAS RN |

178896-79-2 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.